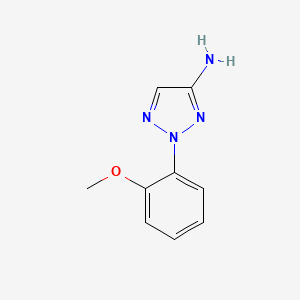

2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine

Beschreibung

2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 2 and an amino group at position 2. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,2,3-triazoles, which are known for their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates .

Eigenschaften

Molekularformel |

C9H10N4O |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

2-(2-methoxyphenyl)triazol-4-amine |

InChI |

InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)13-11-6-9(10)12-13/h2-6H,1H3,(H2,10,12) |

InChI-Schlüssel |

LUWDOGJXVIJLLS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1N2N=CC(=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-2-(2-methoxyphenyl)-2H-1,2,3-triazol beinhaltet typischerweise die Cycloadditionsreaktion zwischen einem Azid und einem Alkin, die als Huisgen-Cycloaddition oder „Click-Chemie“ bekannt ist. Die Reaktion wird oft durch Kupfer(I)-Ionen katalysiert, die die Bildung des Triazolrings erleichtern. Die Reaktionsbedingungen umfassen üblicherweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril, und die Reaktion wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 4-Amino-2-(2-methoxyphenyl)-2H-1,2,3-triazol nicht gut dokumentiert sind, können die Prinzipien der Click-Chemie für industrielle Anwendungen skaliert werden. Die Verwendung von kontinuierlichen Flussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute der Verbindung verbessern, was sie für die großtechnische Produktion geeignet macht.

Analyse Chemischer Reaktionen

Functionalization Reactions

The triazole core in the compound undergoes substitution , oxidation/reduction , and cross-coupling reactions, enabling further functionalization.

Substitution Reactions

Hydrogen atoms on the triazole ring can be substituted with various groups (e.g., aryl, alkyl) via nucleophilic or electrophilic aromatic substitution. For example, triazoles react with arylboronic acids in Suzuki–Miyaura coupling to introduce aryl groups .

Oxidation and Reduction

The triazole ring participates in oxidation and reduction reactions, converting functional groups (e.g., oxides, hydrides). These reactions are often used to modify substituents on the triazole framework.

Cross-Coupling Reactions

The Suzuki–Miyaura coupling is employed to functionalize triazoles. For instance, azide-derived triazoles react with arylboronic acids in the presence of palladium catalysts to form aryl-substituted triazoles .

Mechanistic Insights

The reactivity of triazoles like 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine is governed by their nitrogen-rich heterocyclic structure. Key mechanistic features include:

-

Cycloaddition pathways : Copper(I)-catalyzed azide-alkyne cycloaddition proceeds via a 1,3-dipolar mechanism, favoring regioselectivity .

-

Elimination pathways : Triazoline intermediates undergo elimination of dialkyl amines or sulfonyl amides to form NH-triazoles or diazo compounds, depending on solvent (e.g., 1,4-dioxane vs. ethanol) .

-

Electrophilic substitution : The triazole ring’s electron-deficient nature (due to nitrogen atoms) facilitates electrophilic attack.

DFT Studies on Reaction Pathways

Density Functional Theory (DFT) studies reveal that:

-

Cycloaddition is driven by non-covalent interactions (e.g., hydrogen bonding) between azides and alkynes .

-

Elimination of dialkyl amine is kinetically favored in 1,4-dioxane, while ethanol promotes cycloreversion to form diazo compounds .

Biological Activity and Reactivity

While the query focuses on chemical reactions, the triazole’s biological activity (e.g., enzyme inhibition) stems from its ability to form hydrogen bonds and π-stacking interactions with macromolecules . This reactivity underpins its potential in medicinal chemistry, though specific mechanistic details for This compound require further study.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Triazole derivatives have been widely studied for their potential anticancer properties. Research indicates that compounds containing triazole rings can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications on the triazole structure could enhance cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT-116) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine | MCF-7 | 12.5 | |

| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol | MCF-7 | 0.21 |

2. Antibacterial Properties

Triazole compounds have also exhibited significant antibacterial activity. A study highlighted the synthesis of various triazole derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring could enhance antibacterial efficacy .

Table 2: Antibacterial Activity of Selected Triazole Compounds

3. Antitubercular Activity

Recent studies have explored the potential of triazole derivatives as antitubercular agents. Compounds were synthesized and tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth .

Agrochemical Applications

1. Fungicidal Activity

Triazoles are extensively used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. The compound's structural features allow it to act effectively against various plant pathogens .

Table 3: Fungicidal Efficacy of Triazole Derivatives

| Compound | Fungal Species Tested | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | 15 | |

| Other triazole derivatives | Alternaria spp. | 10 |

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study focused on synthesizing a series of triazole derivatives and evaluating their biological activities against various cancer cell lines and bacterial strains. The results indicated that structural modifications significantly influenced their pharmacological properties, leading to the identification of highly active compounds suitable for further development .

Case Study 2: Triazoles in Agricultural Applications

Research on the application of triazoles in agriculture revealed their effectiveness as fungicides against a range of plant pathogens. Field trials demonstrated that these compounds could significantly reduce fungal infections in crops while maintaining safety profiles for non-target organisms .

Wirkmechanismus

Der Wirkungsmechanismus von 4-Amino-2-(2-methoxyphenyl)-2H-1,2,3-triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Methoxyphenylgruppe kann die Bindungsaffinität und Spezifität der Verbindung für bestimmte Zielstrukturen verbessern. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation von Signalwegen.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,3-triazol-4-amine derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Key Observations:

- Substituent Position and Electronic Effects : The para-chloro substituent in N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine contributes to its exceptional IDO1 inhibition (IC₅₀ = 0.023 μM), likely due to enhanced electron-withdrawing effects and optimal steric alignment . In contrast, the ortho-methoxy group in the target compound may hinder binding in certain targets due to steric bulk but could improve solubility.

- Antimicrobial Activity: 2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine exhibits potent activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL), suggesting that meta-substituted halogens enhance membrane penetration .

- Heteroaromatic vs. Phenyl Substituents : Pyridin-2-yl and benzotriazole derivatives introduce nitrogen atoms or fused rings, which can modulate π-π stacking and hydrogen-bonding interactions. For example, benzotriazole derivatives (e.g., 2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-amine) are explored for antiproliferative effects, leveraging their planar structures for DNA intercalation .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (estimated ~215 g/mol) is higher than 2-(methoxymethyl)-2H-1,2,3-triazol-4-amine (128.13 g/mol) due to the phenyl group, which may reduce aqueous solubility but improve membrane permeability .

Biologische Aktivität

The compound 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine is part of a class of triazole derivatives that have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Biological Activity Overview

Research has demonstrated that triazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown potential in various areas:

Antimicrobial Activity

Triazoles are known for their antibacterial properties. Studies have indicated that derivatives like this compound possess significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

These results suggest that the compound may inhibit bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 1.1 | More effective |

| HCT-116 | 2.6 | Comparable |

| HepG2 | 1.4 | More effective |

The mechanism of action appears to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis in cancer cells .

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various triazole derivatives, including this compound. In one study, molecular docking simulations were employed to understand the interaction between this compound and its biological targets. The findings revealed that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies indicated that the binding affinity of this compound with target proteins is influenced by the methoxy substitution on the phenyl ring. This modification enhances its biological activity by increasing hydrophobic interactions and hydrogen bonding capabilities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine, and how is purity validated?

- Methodology : The compound is typically synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) between azides and alkynes. Key steps include:

- Functional group introduction : Methoxyphenyl groups are introduced via aryl halide coupling or substitution reactions .

- Purification : Column chromatography (e.g., silica gel with chloroform:methanol gradients) is used to isolate the product, followed by recrystallization from acetonitrile or ethanol .

- Purity validation : Analytical techniques like HPLC, TLC (silica gel F254 plates), and NMR spectroscopy (¹H/¹³C) confirm purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenyl and triazole groups) .

- FT-IR : Identifies functional groups (e.g., N-H stretches in amines, C-O-C in methoxy groups) .

- Crystallography :

- X-ray diffraction : Single-crystal X-ray analysis with SHELXL refines bond lengths/angles and confirms stereochemistry .

- Visualization : ORTEP-III generates 3D molecular representations for structural validation .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for bioactivity?

- Approach :

- Molecular docking : Predict binding affinities to targets (e.g., enzymes, DNA) using software like AutoDock or Schrödinger. Studies on analogous triazole derivatives show interactions with bacterial topoisomerases or cancer cell receptors .

- MD simulations : Assess stability of ligand-target complexes over time to prioritize derivatives for synthesis .

- Validation : Compare computational predictions with in vitro assays (e.g., antimicrobial MIC values, IC50 in cancer cell lines) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Key variables to analyze :

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria), incubation times, or solvent systems (DMSO vs. aqueous buffers) .

- Compound stability : Degradation under storage (e.g., light, temperature) may alter efficacy. Stability studies via LC-MS are recommended .

- Purity thresholds : Impurities >5% can skew results; re-evaluate using HPLC-coupled bioassays .

Q. What challenges arise in derivatizing this compound for enhanced pharmacological properties?

- Synthetic hurdles :

- Regioselectivity : Triazole rings may undergo unwanted substitutions; protect reactive sites (e.g., NH2) with Boc groups during functionalization .

- Solvent compatibility : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility for reactions with electrophiles (e.g., isothiocyanates) .

- Functionalization strategies :

- Thiourea derivatives : React with isothiocyanates to enhance antimicrobial activity .

- Heterocyclic extensions : Use acrylonitrile or cycloketones to form fused pyrazole or thiazole systems for diversified bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.